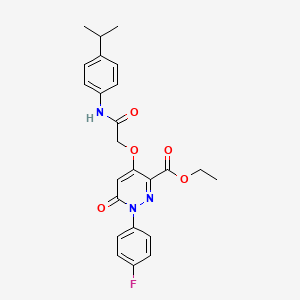

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including medical, industrial, and biological fields .

Chemical Reactions Analysis

Benzamides, including “N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide”, can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Scientific Research Applications

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents has led to the identification of compounds with significant oral antiarrhythmic activity. For example, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), have been extensively studied and shown promising antiarrhythmic properties, leading to clinical trials (Banitt et al., 1977).

Synthesis of Polycyclic Amides

The oxidative ortho C-H activation of benzamides has been utilized for the high-yield synthesis of isoquinolones from benzamides and alkynes. This methodology allows for the facile creation of structurally complex and biologically interesting polycyclic amides, highlighting the versatility of benzamides in organic synthesis (Song et al., 2010).

Analgesic and Antipyretic Properties

Studies on derivatives of salicylamide (a related benzamide compound) have shown that these compounds possess more powerful and less toxic analgesic and antipyretic properties compared to acetylsalicylic acid, indicating potential therapeutic applications (Bavin et al., 1952).

Prodrug Forms for Amides

Research into N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has provided insights into their chemical stability and enzymatic hydrolysis, demonstrating their potential as prodrug forms. This highlights the utility of benzamides in developing more effective drug delivery systems (Kahns & Bundgaard, 1991).

Single Molecule Magnets

The synthesis and study of tetranuclear [Cu-Ln]2 complexes utilizing a benzamide-based ligand have demonstrated the potential for designing single molecule magnets. These findings contribute to the development of materials with novel magnetic properties, relevant for information storage and quantum computing applications (Costes et al., 2008).

properties

IUPAC Name |

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-18(11-7-4-8-12(11)19)13(20)9-5-2-3-6-10(9)14(15,16)17/h2-3,5-6,11-12,19H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJJXPPRKQLOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

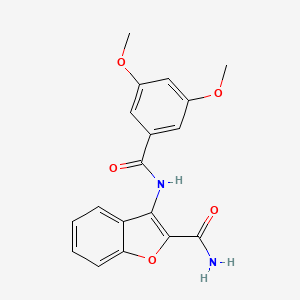

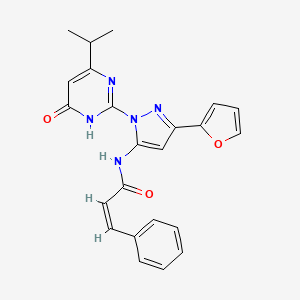

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)

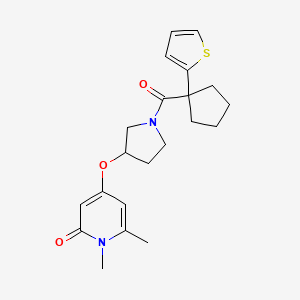

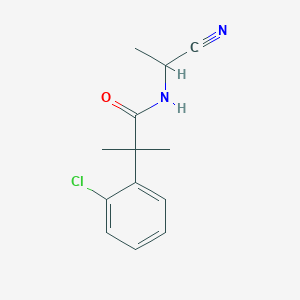

![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)

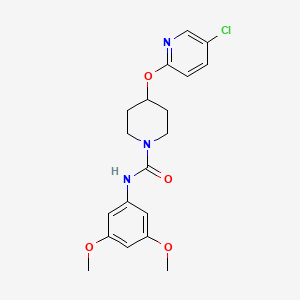

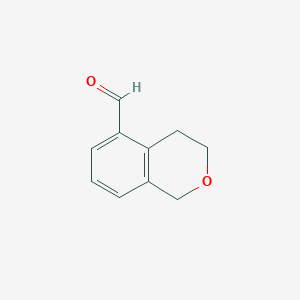

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

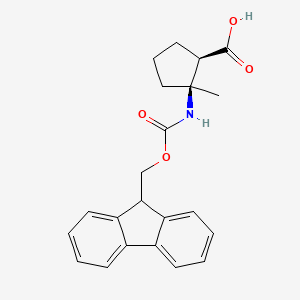

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)